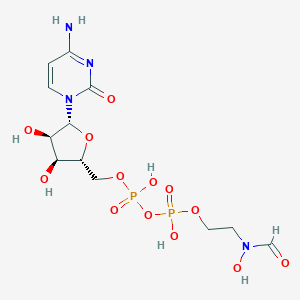
4'-Aminodibenzo-18-couronne-6
Vue d'ensemble
Description
Synthesis and Structure of 4'-Aminodibenzo-18-crown-6 Complexes
Synthesis Analysis The synthesis of 4'-aminodibenzo-18-crown-6 complexes involves the slow evaporation method, which allows for the formation of single crystals. This method is particularly useful for growing high-quality crystals that are suitable for X-ray diffraction analysis. The synthesis process ensures that the characteristic functional groups are present within the molecules, as confirmed by FT-IR analysis .
Molecular Structure Analysis The molecular structure of the 4'-aminodibenzo-18-crown-6 complexes is determined using single-crystal X-ray diffraction analysis. The crystal structure of one such complex reveals that it belongs to the triclinic system with a centric space group Pī. The supramolecular architecture within the crystal packing is constructed through inter- and intramolecular hydrogen-bonding interactions, as well as weak van der Waals forces. These interactions are crucial for the stability and formation of the complex .
Chemical Reactions Analysis The chemical reactions within the 4'-aminodibenzo-18-crown-6 complexes involve hydrogen bonding interactions. For instance, the organic 4-aminobenzene-1-sulfonic acid exists as a zwitterion and interacts directly via N-H···O hydrogen bonds with the cavity of 18-crown-6. These interactions are pivotal in forming the supramolecular structure of the complex .
Physical and Chemical Properties Analysis The physical and chemical properties of the 4'-aminodibenzo-18-crown-6 complexes include a wide-band gap material characteristic, as estimated by the Kubelka–Munk algorithm. The photoluminescence of the complex exhibits fluorescent emission in the solid state at room temperature. The Hirshfeld surface analysis, derived from single-crystal XRD data, is used to analyze molecular interactions, particularly focusing on the percentage of hydrogen bonding interactions. Fingerprint plots of Hirshfeld surfaces help in locating and analyzing these interactions .
In another study, the crystal structures of molecular complexes of 18-crown-6 with different guest molecules were determined. The host-guest molecular complexes are joined together through NH···O (crown) hydrogen bonds, which involve all the hydrogen atoms of the hydrazine group. The water molecule in one of the complexes serves as a bridge between guest molecules, combining the guest-host-guest complexes into layers. In another complex, the guest molecules are linked into chains through hydrogen bonds, forming a layered structure with the crown ether molecules .
Relevant Case Studies
The studies mentioned provide insights into the synthesis, structure, and properties of 18-crown-6 complexes with various guest molecules. These case studies are relevant as they showcase the versatility of 18-crown-6 in forming supramolecular structures with different amines and hydrazides. The detailed crystallographic data and the analysis of hydrogen bonding interactions are valuable for understanding the behavior of these complexes in various chemical environments .
Applications De Recherche Scientifique
Ionophore
4’-Aminodibenzo-18-couronne-6 est un composé cyclique qui est largement utilisé comme ionophore . Il se coordonne avec les ions métalliques plus facilement que les autres ligands en raison de ses atomes d'oxygène plans, qui fournissent une forte barrière de potentiel négatif .
Adsorbant d'extraction en phase solide
Ce composé peut être facilement fonctionnalisé avec des nanoparticules magnétiques et utilisé comme adsorbant d'extraction en phase solide pour la détermination de Pb 2+ . Cette application est particulièrement utile en science de l'environnement pour la détection et l'élimination des métaux lourds des échantillons d'eau .
Agent complexant métallique
4’-Aminodibenzo-18-couronne-6 peut également être utilisé comme agent complexant métallique pour préparer une variété de complexes moléculaires . Ceci est utile dans le domaine de la chimie inorganique pour la synthèse de nouveaux matériaux .
Modification de surface
Dans le domaine de la nanotechnologie, 4’-Aminodibenzo-18-couronne-6 peut être utilisé dans la modification de surface en le revêtant de dithiocarbamate sur AuNPs pour une utilisation comme sonde calorimétrique pour la détection des ions Pb (II) dans les eaux usées .
Préparation d'analogues du thiophène
Ce composé peut être utilisé comme précurseur pour la préparation d'analogues du thiophène contenant des copolymères d'éther couronne pour étudier les propriétés chromiques .
Fabrication d'adsorbants magnétiques
Un nouvel adsorbant magnétique a été conçu et fabriqué pour l'adsorption et la détermination des ions métalliques plomb (Pb2+) basé sur une approche d'auto-assemblage entre 4’-aminobenzo-18-couronne-6 (AB18C6) et Fe3O4–CHO via une condensation de déshydratation
Mécanisme D'action
Target of Action
The primary target of 4’-Aminodibenzo-18-crown-6 is metal ions . This compound is a cyclic compound and is widely used as an ionophore . It coordinates with metal ions more readily than other ligands because of its planar oxygen atoms which provide a strong negative potential barrier .
Mode of Action
4’-Aminodibenzo-18-crown-6 interacts with its targets, the metal ions, through a process known as complexation . The compound’s oxygen atoms provide a strong negative potential barrier, allowing it to readily coordinate with metal ions . This interaction results in the formation of a complex that can be used for various applications, such as the determination of Pb 2+ .
Biochemical Pathways
It is known that the compound can be used to prepare a variety of molecular complexes . These complexes can potentially interact with various biochemical pathways, depending on the specific metal ions involved.
Result of Action
The molecular and cellular effects of 4’-Aminodibenzo-18-crown-6’s action largely depend on the specific metal ions it interacts with. For instance, when used as a solid-phase extraction adsorbent for the determination of Pb 2+, it has excellent adsorbability and selectivity . This is because the cavity of 4’-Aminodibenzo-18-crown-6 matches with the size of Pb 2+ .
Action Environment
The action, efficacy, and stability of 4’-Aminodibenzo-18-crown-6 can be influenced by various environmental factors. For example, the compound can be easily functionalized with magnetic nanoparticles, which can enhance its utility as a solid-phase extraction adsorbent . Additionally, the compound’s ability to form complexes with metal ions suggests that its action could be influenced by the concentration and type of metal ions present in the environment.
Safety and Hazards
Orientations Futures
4’-Aminodibenzo-18-crown-6 can be functionalized with magnetic nanoparticles and used as a solid-phase extraction adsorbent for the determination of Pb2+ . It can also be used as a metal complexing agent to prepare a variety of molecular complexes . These applications suggest potential future directions for the use of this compound.
Relevant Papers The relevant papers analyzed include a study on the use of 4’-Aminodibenzo-18-crown-6 functionalized magnetic nanoparticles as a solid-phase extraction adsorbent for the determination of Pb2+ , and a study on the synthesis of crown ether functionalized benzimidazole derivatives .
Propriétés
IUPAC Name |
2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9(14),10,12,22,24-hexaen-11-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO6/c21-16-5-6-19-20(15-16)27-14-10-23-8-12-25-18-4-2-1-3-17(18)24-11-7-22-9-13-26-19/h1-6,15H,7-14,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYZYAKXQMHVQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)N)OCCOCCOC3=CC=CC=C3OCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942778 | |
| Record name | 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
205873-22-9, 126531-26-8 | |
| Record name | 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Aminodibenzo-18-crown-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4'-Aminodibenzo-18-crown-6 enable potassium ion detection?
A: 4'-Aminodibenzo-18-crown-6 functions as a selective chelating agent for potassium ions (K+). Its crown ether structure possesses a cavity that closely matches the ionic radius of K+. [, ] When K+ enters this cavity, it forms a stable complex with the crown ether. This complexation event can then be utilized for K+ detection using various methods.
Q2: What makes 4'-Aminodibenzo-18-crown-6 suitable for potassium ion sensing over other ions?
A: The selectivity of 4'-Aminodibenzo-18-crown-6 for potassium ions stems from the size matching between the crown ether cavity and the ionic radius of K+. [, ] This specific size complementarity allows for strong binding interactions between the crown ether and K+, while hindering the binding of other ions with significantly different sizes. This inherent selectivity is crucial for accurate K+ detection, particularly in complex biological samples like urine, where other ions are also present.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















